molecular formula C11H13N3O2S B1269016 4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide CAS No. 955-15-7

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

Cat. No. B1269016
CAS RN: 955-15-7
M. Wt: 251.31 g/mol
InChI Key: BJJWJFXXXQZNIU-UHFFFAOYSA-N
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Description

“4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide” is a chemical compound with the empirical formula C11H13N3O2S . It is a heterocyclic building block used in early discovery research .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide” has been determined by single-crystal X-ray diffraction . The compound has a molecular weight of 251.30 .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide” are not detailed in the retrieved information, related compounds have been found to oxidize the catechol substrate .


Physical And Chemical Properties Analysis

The compound is a solid and has a molecular weight of 251.30 . Further physical and chemical properties are not specified in the retrieved information.

Scientific Research Applications

Synthesis of Multidentate Ligands

The compound is used in the synthesis of multidentate ligands, which are ligands that can bind to a central atom in multiple places . These ligands have been extensively employed in coordination chemistry and in the discovery of new catalyst precursors .

Catecholase Activity Studies

The compound has been used in catecholase activity studies. The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .

Crystal Structure Determination

The crystalline structure of the compound was completely determined by single-crystal X-ray diffraction . This helps in understanding the physical and chemical properties of the compound.

Preparation of Silver Complexes

The compound has been used in the preparation of silver complexes . These complexes have shown significant in vitro antitumor activity, proving to be more effective than the reference drug cisplatin in the in-house human cancer cell line panel containing examples of different solid tumors .

Targeting Thioredoxin (TrxR)

The silver complexes prepared using the compound have shown the ability to selectively target Thioredoxin (TrxR), leading to redox homeostasis unbalance and ultimately inducing cancer cell death through apoptosis .

Carboxylation of Bis(pyrazol-1-yl)alkanes

The compound has been used in the carboxylation of bis(pyrazol-1-yl)alkanes by oxalyl chloride . This method can be used to prepare 4,4′-dicarboxylic derivatives of substrates with electron-donating methyl groups and short linkers .

Future Directions

The compound is provided to early discovery researchers as part of a collection of unique chemicals , indicating its potential use in future research and development efforts.

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-8-7-9(2)14(13-8)10-3-5-11(6-4-10)17(12,15)16/h3-7H,1-2H3,(H2,12,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJJWJFXXXQZNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351654
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethyl-pyrazol-1-yl)-benzenesulfonamide

CAS RN

955-15-7
Record name 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90351654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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